2-cyano-N-(3-ethoxypropyl)acetamide

Description

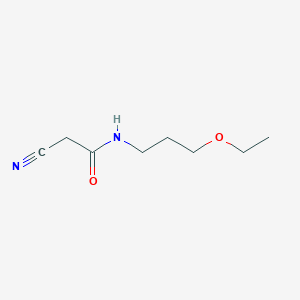

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(3-ethoxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-12-7-3-6-10-8(11)4-5-9/h2-4,6-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXWZTKRUQZGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368313 | |

| Record name | 2-cyano-N-(3-ethoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-47-7 | |

| Record name | 2-cyano-N-(3-ethoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-cyano-N-(3-ethoxypropyl)acetamide: Synthesis, Properties, and Applications

Disclaimer: The subject of this guide, 2-cyano-N-(3-ethoxypropyl)acetamide, is a compound with limited publicly available experimental data. The information presented herein is a predictive and methodological resource, expertly curated from the established chemistry of the broader N-substituted cyanoacetamide class and its constituent functional groups. All proposed protocols and predicted properties require experimental validation.

Introduction

This compound is a member of the versatile N-substituted cyanoacetamide family of organic compounds. While specific research on this molecule is not widely published, its structure suggests significant potential as a chemical intermediate. Cyanoacetamides are characterized by a unique combination of functional groups: a nitrile (-C≡N), an amide (-C(=O)NH-), and a reactive methylene bridge (-CH₂-). This trifecta of reactivity makes them highly valuable synthons in organic chemistry.[1][2] They serve as foundational building blocks for a diverse range of more complex molecules, particularly in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science.[1][2]

This guide provides a comprehensive overview of this compound, beginning with its chemical identity and predicted physicochemical properties. We will then detail a robust and logical synthetic protocol, explain the chemical principles guiding the experimental design, and discuss the compound's expected reactivity. Finally, we will explore its potential applications in drug discovery and other fields, grounded in the known utility of structurally related compounds.

Chemical Identity and Predicted Properties

The fundamental identity of this compound is established through its structural and molecular formula. While extensive experimental data is scarce, computational tools and analogy to similar structures allow for the prediction of its core physicochemical properties.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| SMILES | CCOCCCNC(=O)CC#N |

| InChI Key | CYXWZTKRUQZGBI-UHFFFAOYSA-N |

| CAS Number | Not assigned |

Data sourced from PubChemLite.[3]

Predicted Physicochemical Properties

The following properties are predicted based on computational modeling and comparison with the starting material, 3-ethoxypropylamine, which is a liquid with a boiling point of 136-138 °C.[4] Experimental verification is required.

| Property | Predicted Value / State | Source |

| Physical State | Colorless to pale yellow liquid or low-melting solid | Analogy |

| Boiling Point | > 200 °C (decomposition may occur) | Analogy |

| XlogP | 0.0 | PubChemLite[3] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | Analogy |

| Predicted CCS ([M+H]⁺) | 135.8 Ų | PubChemLite[3] |

Proposed Synthesis: A Methodological Approach

The synthesis of N-substituted cyanoacetamides is most commonly and efficiently achieved through the nucleophilic acyl substitution of an alkyl cyanoacetate with a primary or secondary amine.[1][2] This method is favored for its high yields, operational simplicity, and the commercial availability of the requisite starting materials.

Reaction Scheme

The proposed synthesis involves the direct amidation of ethyl cyanoacetate with 3-ethoxypropylamine, yielding the target compound and ethanol as the sole byproduct.

Causality Behind Experimental Choices

The selection of this synthetic route is underpinned by established principles of reactivity. 3-Ethoxypropylamine, a primary amine, acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the ethyl cyanoacetate ester. The reaction proceeds without the need for a catalyst, although gentle heating is typically employed to drive the reaction to completion by facilitating the elimination of the ethanol byproduct. This straightforward condensation is a robust and well-documented method for forming amide bonds from esters and primary amines.[5][6]

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis and purification will yield a product whose identity and purity can be unequivocally confirmed by standard analytical techniques (NMR, IR, and MS), as detailed in the characterization section.

Reagents and Equipment:

-

3-Ethoxypropylamine (C₅H₁₃NO, FW: 103.16 g/mol )

-

Ethyl cyanoacetate (C₅H₇NO₂, FW: 113.11 g/mol )

-

Ethanol (for recrystallization, if applicable)

-

Standard laboratory glassware: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, rotary evaporator.

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring.

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-ethoxypropylamine (10.32 g, 0.10 mol, 1.0 eq) and ethyl cyanoacetate (11.31 g, 0.10 mol, 1.0 eq).

-

Reaction Conditions: Heat the neat (solvent-free) mixture with vigorous stirring in an oil bath set to 100-110 °C.

-

Monitoring: Monitor the reaction's progress every hour using TLC (e.g., with a 1:1 ethyl acetate/hexane mobile phase), observing the consumption of the starting materials and the appearance of a new, more polar product spot. The reaction is typically complete within 3-5 hours.

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol byproduct and any unreacted starting material under reduced pressure using a rotary evaporator. The crude product is often obtained as an oil or waxy solid.

-

Purification:

-

For a solid product: Purify the crude material by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

-

For an oily product: If the product does not solidify, purification can be achieved via silica gel column chromatography.

-

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Predicted Product Characterization

-

¹H NMR: Expect characteristic signals for the ethoxy group (a triplet and quartet), propyl chain protons, the active methylene protons adjacent to the cyano group, and an amide N-H proton.

-

¹³C NMR: Expect signals corresponding to the carbonyl carbon, nitrile carbon, and the unique carbons of the ethoxypropyl chain.

-

FT-IR (cm⁻¹): Expect strong absorption bands corresponding to the N-H stretch (~3300 cm⁻¹), C≡N stretch (~2250 cm⁻¹), and the amide C=O stretch (~1650 cm⁻¹).

-

Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 171.11.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the reactivity of its core functional groups.

Key Reactive Sites

The molecule possesses both nucleophilic and electrophilic centers, making it a versatile intermediate.[2][7]

-

Active Methylene (C-2): The protons on the carbon between the cyano and carbonyl groups are acidic and can be deprotonated to form a nucleophilic carbanion. This site is key for C-C bond-forming reactions.

-

Nitrile Group (C-3): The nitrile can undergo hydrolysis to a carboxylic acid or be reduced to a primary amine. It can also participate in cycloaddition reactions.

-

Carbonyl Group (C-1): The amide carbonyl is susceptible to nucleophilic attack, though it is less reactive than an ester or ketone.

Caption: Key reactive sites of the cyanoacetamide functional group.

Potential Applications

Based on the established applications of N-substituted cyanoacetamides, this compound could be a valuable intermediate in several areas:

-

Drug Discovery: Cyanoacetamides are precursors to a vast number of heterocyclic scaffolds.[1][2] The active methylene group is particularly useful in Knoevenagel condensation reactions to form α,β-unsaturated systems, which are themselves important intermediates.[8] The entire fragment can be used in multicomponent reactions, such as the Gewald reaction, to rapidly build molecular complexity and generate libraries of compounds for screening.[9] Derivatives have shown promise as anti-inflammatory agents and BACE1 inhibitors for Alzheimer's disease research.[10]

-

Agrochemicals: The cyanoacetamide scaffold is present in various pesticides and herbicides. Its reactivity allows for the systematic modification of the structure to optimize biological activity and environmental profile.[1]

-

Analytical Chemistry: Cyanoacetamide itself is used as a fluorescent derivatizing agent for the analysis of carbohydrates.[11] N-substituted derivatives could be explored for similar roles, potentially with tailored solubility or reactivity for specific analytes.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, handling precautions must be based on the properties of the starting materials and the general hazards of the cyanoacetamide class.

-

General Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation, consistent with cyanoacetamide.[11] The starting material, 3-ethoxypropylamine, is a flammable liquid and is corrosive, causing severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.

Conclusion

This compound represents a synthetically accessible and potentially valuable chemical intermediate. While direct experimental characterization is lacking in the literature, its properties and reactivity can be confidently predicted based on the well-established chemistry of N-substituted cyanoacetamides. The proposed synthetic protocol is robust, high-yielding, and relies on readily available precursors. The dual electrophilic and nucleophilic nature of the molecule opens numerous avenues for further chemical transformations, particularly in the construction of heterocyclic systems for applications in medicinal and agricultural chemistry. This guide serves as a foundational resource for researchers looking to synthesize and explore the utility of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. PubChemLite - this compound (C8H14N2O2) [pubchemlite.lcsb.uni.lu]

- 4. 3-Ethoxypropylamine | 6291-85-6 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. シアノアセタミド 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 2-cyano-N-(3-ethoxypropyl)acetamide: Structure, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 2-cyano-N-(3-ethoxypropyl)acetamide, a specialized organic compound. While direct literature on this specific molecule is sparse, its structural components—a cyanoacetamide core and an N-linked ethoxypropyl group—place it within a well-understood class of chemicals. This document will, therefore, leverage established principles and data from closely related analogues to present a scientifically grounded guide for researchers, scientists, and professionals in drug development. We will explore its chemical structure, a robust synthesis protocol, and the analytical methodologies required for its characterization.

Molecular Structure and Physicochemical Properties

This compound is an N-substituted derivative of cyanoacetamide. The core structure features a reactive methylene group positioned between a nitrile (-C≡N) and a carbonyl group (C=O), making it a valuable synthetic intermediate. The N-(3-ethoxypropyl) substituent introduces flexibility and modifies the polarity and lipophilicity of the parent molecule.

The IUPAC name for this compound is This compound .

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from known data for similar N-substituted cyanoacetamides and calculated using standard computational models.

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₁₄N₂O₂ | |

| Molecular Weight | 170.21 g/mol | |

| Appearance | White to off-white solid or oil | Based on analogues like 2-cyano-N-(3-phenylpropyl)acetamide.[1] |

| Boiling Point | > 200 °C (decomposes) | N-substituted cyanoacetamides often have high boiling points. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | The ethoxypropyl chain increases organic solubility compared to cyanoacetamide. |

| pKa (Active Methylene) | ~11-13 | The methylene protons are acidic due to flanking electron-withdrawing groups.[2] |

Synthesis of this compound

The most direct and efficient synthesis of N-substituted cyanoacetamides is the nucleophilic acyl substitution of an alkyl cyanoacetate with a primary amine.[1] This reaction is a well-established amidation process. For the target molecule, this involves the reaction of ethyl cyanoacetate with 3-ethoxypropylamine.

Reaction Scheme

The synthesis proceeds via the reaction of ethyl cyanoacetate with 3-ethoxypropylamine, resulting in the formation of this compound and ethanol as a byproduct.[1]

Chemical Equation: NCCH₂COOC₂H₅ + CH₃CH₂O(CH₂)₃NH₂ → NCCH₂CONH(CH₂)₃OCH₂CH₃ + C₂H₅OH (Ethyl Cyanoacetate + 3-Ethoxypropylamine → this compound + Ethanol)

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl cyanoacetate (1.0 eq)

-

3-Ethoxypropylamine (1.05 eq)

-

Toluene (or another suitable high-boiling solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Solvents for recrystallization (e.g., ethanol, water, ethyl acetate, hexane)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (1.0 eq) and toluene.

-

Addition of Amine: While stirring, add 3-ethoxypropylamine (1.05 eq) to the flask. A slight excess of the amine is used to ensure complete consumption of the ester.

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by TLC, observing the disappearance of the starting materials. This process typically takes several hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, should be determined empirically to yield the pure product.[1]

-

Drying: Dry the purified solid product under vacuum to remove any residual solvent.

Rationale for Experimental Choices:

-

Solvent: Toluene is often used as it has a suitable boiling point for the reaction and can help to azeotropically remove the ethanol byproduct, driving the equilibrium towards the product.

-

Monitoring: TLC is a rapid and effective technique to monitor the progress of the reaction, preventing unnecessary heating that could lead to side products.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and byproducts.[3]

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of the final product.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

A triplet corresponding to the methyl protons of the ethoxy group (~1.2 ppm).

-

A quartet from the methylene protons adjacent to the oxygen in the ethoxy group (~3.5 ppm).

-

A singlet for the active methylene protons of the cyanoacetamide core (~3.4 ppm).

-

Multiplets for the propyl chain protons.

-

A broad signal for the amide N-H proton.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework.

-

A signal for the nitrile carbon (~115-120 ppm).

-

A signal for the amide carbonyl carbon (~165-170 ppm).

-

Signals for the carbons of the ethoxypropyl chain.

-

A signal for the active methylene carbon.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is crucial for identifying the key functional groups.[4]

-

A sharp, strong absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch.

-

A strong absorption band around 1650 cm⁻¹ for the amide I band (C=O stretch).

-

A broad absorption in the region of 3300 cm⁻¹ due to the N-H stretch of the secondary amide.

-

C-H stretching bands just below 3000 cm⁻¹ .

-

A C-O stretching band for the ether linkage around 1100 cm⁻¹ .

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z = 170.

-

Characteristic fragmentation patterns corresponding to the loss of parts of the ethoxypropyl chain or the cyanoacetyl group would also be expected.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final product. A reversed-phase method, similar to those used for other cyanoacetamide derivatives, would be appropriate.[5] A suitable method might use a C18 or a cyano-bonded column with a mobile phase of acetonitrile and water or a buffer solution.[5]

Conclusion

This technical guide provides a foundational understanding of this compound for research and development purposes. By leveraging established chemical principles and data from analogous compounds, a reliable pathway for its synthesis and a robust framework for its analysis have been detailed. The presence of multiple reactive sites—the nitrile, the active methylene group, and the amide—makes this compound a potentially versatile building block for the synthesis of more complex molecules in medicinal and materials chemistry. The protocols and analytical data presented herein offer a self-validating system for scientists working with this and related N-substituted cyanoacetamides.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-cyano-N-(3-ethoxypropyl)acetamide (CAS 15029-47-7): Synthesis, Properties, and Synthetic Potential

Introduction: The Cyanoacetamide Scaffold

Cyanoacetamide derivatives are a cornerstone in synthetic organic chemistry, prized for their dual functionality. The presence of a reactive methylene group flanked by a nitrile and a carbonyl group makes them valuable precursors for a wide array of heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and dyes.[1][2] The N-substituted variant, 2-cyano-N-(3-ethoxypropyl)acetamide, incorporates an ethoxypropyl side chain, which can modulate physicochemical properties such as solubility and lipophilicity in derivative molecules. While specific literature on this particular compound is sparse, its chemical behavior can be confidently inferred from the well-established chemistry of its parent scaffold.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is paramount before any laboratory work. The following data is summarized from available safety documentation.

Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 15029-47-7 |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol [3][4] |

| Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Hazard Identification and Safety Precautions

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

-

Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin irritation (Category 2), H315: Causes skin irritation.

-

Eye irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.

Precautionary Measures: When handling this compound, standard laboratory personal protective equipment (PPE) is required, including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact, wash skin thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.

Stability and Reactivity

The compound is chemically stable under standard ambient conditions. However, it should be protected from strong heating, as it may form explosive mixtures with air upon intense heating. Incompatible materials include strong oxidizing agents, acids, and bases.[5][6]

Proposed Synthesis Protocol

Reaction Scheme

The proposed synthesis proceeds via the amidation of ethyl cyanoacetate with 3-ethoxypropan-1-amine, resulting in the formation of the desired product and ethanol as a byproduct.[7]

Proposed reaction for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

Ethyl cyanoacetate

-

3-Ethoxypropan-1-amine

-

Toluene (or another suitable solvent)

-

Anhydrous sodium sulfate

-

Ethanol

-

Hexane

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of ethyl cyanoacetate and 3-ethoxypropan-1-amine in a suitable solvent such as toluene.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials.[7]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.[7]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product as a solid.[7]

-

Drying: Dry the purified product under vacuum to remove any residual solvent.[7]

Synthetic Workflow Diagram

A generalized workflow for the synthesis and purification.

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound stems from the reactivity of its active methylene group and the cyano group. These features make it a versatile building block for more complex molecules, particularly heterocycles.

Knoevenagel Condensation

The active methylene group can readily participate in Knoevenagel condensation reactions with aldehydes and ketones in the presence of a base. This reaction is a fundamental carbon-carbon bond-forming method used to synthesize substituted acrylamides, which are themselves important intermediates.[8]

Heterocyclic Synthesis

N-substituted cyanoacetamides are widely used in the synthesis of various heterocyclic systems.[1] For example, they can react with various reagents to form pyridines, pyrimidines, and pyrazoles.[9] This makes this compound a promising starting material for generating libraries of novel compounds for biological screening.

Potential Applications in Drug Discovery

While there are no specific documented applications for this exact compound, the broader class of cyanoacetamide derivatives has been explored for various therapeutic areas. For instance, derivatives have been investigated for their potential anti-inflammatory and antimicrobial activities.[1][8] The ethoxypropyl side chain could be tailored to improve pharmacokinetic properties of potential drug candidates.

Conclusion

This compound, CAS number 15029-47-7, is a functionalized chemical intermediate with significant potential in synthetic organic chemistry. While detailed studies on this specific molecule are not abundant, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of the cyanoacetamide scaffold. This guide provides a foundational understanding of its properties, a practical synthesis protocol, and an overview of its potential applications, particularly in the construction of complex heterocyclic systems for research and development in the pharmaceutical and chemical industries. Researchers are encouraged to explore the synthetic utility of this versatile building block.

References

- 1. 2-Cyanoacetamide Dealer and Distributor | 2-Cyanoacetamide Supplier | 2-Cyanoacetamide Stockist | 2-Cyanoacetamide Importers [multichemindia.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. molbase.com [molbase.com]

- 5. fishersci.com [fishersci.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-cyano-N-(3-ethoxypropyl)acetamide: A Technical Guide

Introduction

2-cyano-N-(3-ethoxypropyl)acetamide is a member of the N-substituted cyanoacetamide family, a class of compounds recognized for their utility as versatile building blocks in organic synthesis.[1][2] The inherent reactivity of the active methylene group, coupled with the presence of both a nitrile and an amide functionality, renders these molecules valuable precursors for a diverse range of heterocyclic compounds. The N-(3-ethoxypropyl) substituent introduces a flexible, polar side chain that can influence the molecule's solubility, crystal packing, and biological activity.

A thorough understanding of the spectroscopic signature of this compound is paramount for researchers, scientists, and drug development professionals. It serves as a critical tool for reaction monitoring, quality control, and structural elucidation. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles of spectroscopic interpretation and data from closely related analogues.

Molecular Structure and Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data. The structure of this compound is characterized by several key functional groups that each contribute distinct signals in NMR, IR, and MS analyses.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃-CH₂-O | ~1.15 | Triplet | 3H |

| CH₃-CH₂ -O | ~3.45 | Quartet | 2H |

| O-CH₂ -CH₂ | ~3.40 | Triplet | 2H |

| CH₂-CH₂ -CH₂ | ~1.80 | Quintet | 2H |

| CH₂-CH₂ -NH | ~3.25 | Quartet | 2H |

| NH -C=O | ~7.5 - 8.5 | Broad Singlet | 1H |

| C=O-CH₂ -CN | ~3.50 | Singlet | 2H |

Causality Behind Predicted Shifts: The chemical shifts are predicted based on the known electronic effects of adjacent functional groups. The ethoxy group protons are shifted downfield due to the electronegativity of the oxygen atom. The methylene protons adjacent to the amide nitrogen and the ether oxygen are also deshielded. The active methylene protons between the carbonyl and cyano groups are expected to appear as a singlet, a characteristic feature of cyanoacetamides.[3] The amide proton typically appears as a broad signal due to quadrupole broadening and exchange phenomena.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| C H₃-CH₂-O | ~15 |

| CH₃-C H₂-O | ~66 |

| O-C H₂-CH₂ | ~70 |

| CH₂-C H₂-CH₂ | ~29 |

| CH₂-C H₂-NH | ~38 |

| C =O | ~165 |

| C=O-C H₂-CN | ~25 |

| C ≡N | ~116 |

Expertise in Interpretation: The carbonyl carbon of the amide is significantly deshielded and appears at a high chemical shift.[4] The nitrile carbon is also characteristically found in the 115-120 ppm range. The carbons of the ethoxypropyl chain are assigned based on their proximity to the electronegative oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a "fingerprint" of the compound's functionality.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3200 | Amide N-H stretching, typically a sharp to medium peak.[5] |

| C-H Stretch | 3000 - 2850 | Aliphatic C-H stretching from the alkyl chain. |

| C≡N Stretch | 2260 - 2240 | Nitrile stretching, a sharp and intense peak.[5] |

| C=O Stretch | 1680 - 1630 | Amide I band (carbonyl stretch), a strong and characteristic peak.[5] |

| N-H Bend | 1640 - 1550 | Amide II band (N-H bending), typically broad. |

| C-O Stretch | 1150 - 1085 | Ether C-O stretching. |

Self-Validating Protocol: The presence of a strong absorption around 1650 cm⁻¹ (C=O), a sharp peak around 2250 cm⁻¹ (C≡N), and a peak in the 3300 cm⁻¹ region (N-H) would provide strong evidence for the successful synthesis of the target molecule.[5] The absence of a broad O-H stretch from a carboxylic acid starting material and the disappearance of the characteristic ester carbonyl peak from ethyl cyanoacetate would further validate the reaction's completion.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure. For this compound (Molecular Formula: C₈H₁₄N₂O₂, Molecular Weight: 170.21 g/mol ), the following is expected.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Ion |

| 171.11 | [M+H]⁺ |

| 193.09 | [M+Na]⁺ |

| 170.10 | [M]⁺ |

Data sourced from PubChemLite.[6]

Mechanistic Insights into Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) may be observed. Common fragmentation pathways for N-alkyl cyanoacetamides involve cleavage of the C-C bonds adjacent to the carbonyl group or the nitrogen atom.[7]

Figure 2: Plausible fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following provides a generalized, yet detailed, protocol for the synthesis and subsequent spectroscopic analysis of this compound.

Synthesis of this compound

This synthesis is based on the well-established nucleophilic acyl substitution reaction between an amine and an ester.[1][2]

Figure 3: Workflow for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 3-ethoxypropan-1-amine and ethyl cyanoacetate. The reaction can be performed neat or in a suitable solvent such as ethanol.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. If not, the solvent (and ethanol byproduct) can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the pure compound.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Spectroscopic Analysis

-

NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

IR Sample Preparation: Prepare the sample for IR analysis. For a solid, this is typically done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

IR Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

MS Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

MS Data Acquisition: Analyze the sample using a mass spectrometer, employing an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Conclusion

The spectroscopic characterization of this compound is a critical aspect of its synthesis and application. By leveraging the predictive power of NMR, IR, and MS, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. The data and protocols presented in this guide offer a comprehensive framework for the successful analysis of this and related N-substituted cyanoacetamides, ensuring the integrity and reproducibility of scientific investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Cyanoacetamide(107-91-5) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C8H14N2O2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

An Investigative Whitepaper on the Potential Mechanism of Action of 2-cyano-N-(3-ethoxypropyl)acetamide

Abstract

2-cyano-N-(3-ethoxypropyl)acetamide emerges as a novel compound within the broader class of cyanoacetamide derivatives, a group of molecules demonstrating a wide spectrum of biological activities. While the specific mechanism of action for this particular molecule remains unelucidated in peer-reviewed literature, its structural motifs—the cyanoacetamide core and the N-alkoxypropyl substituent—provide a rational basis for hypothesizing its potential biological targets and cellular effects. This technical guide presents a prospective analysis of these potential mechanisms, drawing parallels from structurally related compounds. Furthermore, it outlines a comprehensive, multi-tiered experimental strategy designed to systematically investigate and ultimately define the pharmacological action of this compound. This document is intended for researchers and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: The Cyanoacetamide Scaffold as a Privileged Structure

The cyanoacetamide functional group is a well-established pharmacophore, integral to a variety of bioactive molecules. Its utility stems from the reactive methylene group and the nitrile functionality, which serve as versatile synthetic handles for creating diverse chemical libraries[1]. Derivatives of this core structure have been reported to exhibit a range of pharmacological properties, including insecticidal[2][3], anti-inflammatory[4], anti-ulcer[5], and kinase inhibitory activities[6].

The subject of this guide, this compound, is a relatively unexplored entity. Its structure suggests potential for interaction with biological systems, and the N-(3-ethoxypropyl) side chain may confer specific properties related to lipophilicity, cell permeability, and target engagement. The absence of established data necessitates a logical, hypothesis-driven approach to uncovering its mechanism of action. This whitepaper will therefore serve as a roadmap for the scientific investigation of this compound.

Hypothesized Mechanisms of Action Based on Structural Analogs

Based on the known activities of related cyanoacetamide and N-substituted acetamide compounds, we can postulate several potential mechanisms of action for this compound.

Kinase Inhibition

The 2-cyanoacrylamide moiety, a close structural relative of cyanoacetamide, is known to act as a reversible covalent inhibitor of kinases, such as Transforming growth factor-beta-activated kinase 1 (TAK1)[6]. The electrophilic nature of the carbon-carbon double bond in the acrylamide allows for reaction with cysteine residues in the kinase active site. While this compound lacks this double bond, the potential for it to act as a precursor or to be metabolized into a reactive species cannot be discounted. Alternatively, it may function as a non-covalent inhibitor, with the N-(3-ethoxypropyl) group contributing to binding affinity and selectivity within a kinase active site.

Modulation of Inflammatory Pathways

Several acetamide derivatives have demonstrated anti-inflammatory and antioxidant properties[7][8]. The mechanism often involves the modulation of inflammatory mediators. For instance, (E)-2-cyano-N,3-diphenylacrylamide has been shown to modulate the synthesis of nitrite and pro-inflammatory cytokines such as IL-1β and TNFα in macrophages[4]. It is plausible that this compound could exert similar effects on inflammatory signaling cascades.

Ion Channel Modulation or Other Neurological Activity

The cyanoacetamide core is present in molecules with neurological applications. While not a direct analog, the structural component is of interest. Furthermore, various acetamide derivatives have been investigated for their effects on the central nervous system. The physicochemical properties conferred by the ethoxypropyl group could facilitate crossing the blood-brain barrier, suggesting a potential for neurological activity.

A Proposed Experimental Workflow for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of this compound, a phased experimental approach is proposed. This workflow is designed to first identify the biological activity and then to progressively narrow down the specific molecular targets and pathways involved.

Figure 1. A comprehensive experimental workflow for the elucidation of the mechanism of action of this compound.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of N-substituted cyanoacetamides is generally achieved through the amidation of an ethyl cyanoacetate precursor[1][9].

Protocol:

-

To a solution of 3-ethoxypropan-1-amine (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add ethyl cyanoacetate (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Kinase Panel Screening

A broad kinase panel screen is a crucial step to investigate the hypothesis of kinase inhibition.

Protocol:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins, Promega) for profiling against a panel of several hundred kinases at a standard concentration (e.g., 10 µM).

-

The primary screen should be a binding assay or an activity assay.

-

For any initial "hits" (e.g., >50% inhibition), perform a dose-response analysis to determine the IC₅₀ value.

-

Analyze the results to identify any specific kinases or kinase families that are potently inhibited by the compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate target engagement in a cellular context.

Protocol:

-

Culture cells of interest (e.g., a cancer cell line or an immune cell line) to approximately 80% confluency.

-

Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for a defined period.

-

Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Cool the tubes at room temperature for 3 minutes, followed by lysis through freeze-thaw cycles.

-

Separate the soluble and precipitated protein fractions by centrifugation.

-

Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein identified in the kinase screen or proteomics study.

-

A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Kinase Screening Results

| Kinase Target | % Inhibition at 10 µM | IC₅₀ (nM) |

| Kinase A | 95% | 50 |

| Kinase B | 88% | 120 |

| Kinase C | 15% | >10,000 |

| ... | ... | ... |

Table 2: Sample Cytokine Release Assay Data

| Treatment | IL-6 Release (pg/mL) | TNFα Release (pg/mL) |

| Vehicle Control | 1500 ± 120 | 2500 ± 200 |

| LPS (1 µg/mL) | 8500 ± 500 | 12000 ± 800 |

| LPS + Compound (1 µM) | 6200 ± 450 | 8500 ± 600 |

| LPS + Compound (10 µM) | 2500 ± 300 | 3500 ± 250 |

Conclusion and Future Directions

While the precise mechanism of action of this compound is currently unknown, its chemical structure provides a strong foundation for a hypothesis-driven investigation. The proposed workflow, combining broad phenotypic screening with targeted biochemical and cellular assays, offers a robust strategy for elucidating its biological function. The initial focus should be on its potential as a kinase inhibitor and an immunomodulatory agent, given the precedent set by related cyanoacetamide derivatives. Successful identification of its molecular target and pathway will pave the way for further preclinical development and potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and pharmacological properties of N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)- acetamide and related compounds as antiulcer agents. I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activity of 2-cyano-N-(3-ethoxypropyl)acetamide

Foreword: A Predictive Approach to Uncovering Bioactivity

To the researchers, scientists, and drug development professionals delving into novel chemical entities, the journey from a synthesized molecule to a potential therapeutic agent is one of structured inquiry and predictive science. The compound at the center of this guide, 2-cyano-N-(3-ethoxypropyl)acetamide, currently lacks a significant footprint in published biological activity literature. This, however, does not signify a lack of potential. Instead, it presents a compelling opportunity for discovery.

This technical guide is structured not as a retrospective summary of known data, but as a forward-looking roadmap for investigation. By dissecting the molecule's structural components and drawing parallels with well-characterized analogous compounds, we can formulate testable hypotheses regarding its potential biological activities. The core of this document rests on the principles of structure-activity relationships (SAR), providing a robust framework for targeted screening and mechanism-of-action studies. We will explore the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system for uncovering the therapeutic promise of this novel cyanoacetamide derivative.

Molecular Architecture and Physicochemical Properties

The starting point for our investigation is the molecule itself. This compound is characterized by a cyanoacetamide core, a flexible N-substituted (3-ethoxypropyl) side chain.

| Property | Value (Predicted) | Source |

| Molecular Formula | C8H14N2O2 | - |

| Molecular Weight | 170.21 g/mol | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 4 | - |

| LogP | 0.45 | - |

Note: Physicochemical properties are predicted using standard computational models and should be experimentally verified.

The presence of the cyano and amide groups suggests the potential for hydrogen bonding, while the ethoxypropyl chain imparts a degree of lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets of target proteins.

Structure-Activity Relationship (SAR) Analysis and Predicted Biological Activities

The cyanoacetamide scaffold is a privileged structure in medicinal chemistry, known to be a versatile precursor for a wide range of heterocyclic compounds with diverse pharmacological activities.[1][2] Our predictive analysis is grounded in the activities of structurally related molecules.

The Cyanoacetamide Core: A Hub of Reactivity and Bioactivity

The cyanoacetamide moiety is a key feature in numerous bioactive compounds. Its reactivity allows it to serve as a building block for more complex heterocyclic systems.[1] More importantly, the cyanoacetamide group itself is implicated in various biological activities:

-

Antimicrobial and Antifungal Activity: The related compound, Cymoxanil (2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-acetamide), is a well-established fungicide.[3][4] This suggests that the cyanoacetamide core in our target molecule could confer similar properties. Additionally, various cyanoacetamide derivatives have shown antibacterial and antifungal properties.[2][5]

-

Enzyme Inhibition: The cyano group can act as a Michael acceptor or participate in other interactions within an enzyme's active site. For instance, analogs of the active metabolite of Leflunomide, which are cyano-containing acrylamides, are known inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis.[6] This pathway is a target for anti-inflammatory and anticancer drugs.

-

Anticancer Potential: Certain cyano-substituted compounds have demonstrated potent antiproliferative effects against cancer cell lines.[7] The mechanism often involves the disruption of microtubules or inhibition of key enzymes in cancer cell proliferation.

The N-(3-ethoxypropyl) Side Chain: Modulator of Potency and Selectivity

The N-substituent on the acetamide nitrogen plays a critical role in modulating the compound's pharmacokinetic and pharmacodynamic properties. The 3-ethoxypropyl group in our target molecule is a flexible, moderately lipophilic chain. This feature can influence:

-

Solubility and Permeability: The ether linkage and the overall length of the chain will affect the molecule's ability to cross biological membranes, a key factor in its bioavailability and access to intracellular targets.

-

Target Binding: The side chain can interact with specific residues in a target protein's binding pocket, influencing potency and selectivity. The flexibility of the propyl chain allows it to adopt various conformations to fit into different binding sites.

Based on this SAR analysis, we can hypothesize that this compound may possess one or more of the following biological activities:

-

Antifungal/Antibacterial Activity

-

Anticancer/Antiproliferative Activity

-

Enzyme Inhibitory Activity (e.g., DHODH, kinases, etc.)

The following sections will provide detailed protocols to systematically test these hypotheses.

Proposed Experimental Workflows for Biological Evaluation

The following workflows are designed to provide a comprehensive initial screening of the potential biological activities of this compound.

Workflow for Antimicrobial Screening

This workflow aims to determine if the compound exhibits activity against a panel of clinically relevant bacteria and fungi.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)- [webbook.nist.gov]

- 4. EP0259737B1 - 2-cyano-2-alkoximino-acetamide - Google Patents [patents.google.com]

- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 2-Cyano-N-(3-ethoxypropyl)acetamide in Modern Heterocyclic Synthesis: A Technical Guide

Foreword: The Strategic Value of N-Substituted Cyanoacetamides

In the landscape of pharmaceutical and materials science, the quest for novel molecular scaffolds with tailored properties is relentless. Nitrogen-containing heterocycles form the bedrock of countless approved drugs and advanced materials, making their efficient synthesis a cornerstone of modern organic chemistry.[1] Among the vast arsenal of synthetic precursors, N-substituted cyanoacetamides stand out for their exceptional versatility and reactivity.[2][3] These polyfunctional molecules, possessing an active methylene group, a nucleophilic amide, and an electrophilic nitrile, are powerful building blocks for constructing a diverse array of heterocyclic systems.[4][5] This guide delves into the synthetic utility of a specific, yet representative, member of this class: 2-cyano-N-(3-ethoxypropyl)acetamide . We will explore its synthesis, its inherent reactivity, and its application as a key precursor in the construction of high-value thiophene and pyridine scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthon in their synthetic endeavors.

Part 1: Synthesis of the Precursor: this compound

The synthesis of N-substituted cyanoacetamides is typically a straightforward and high-yielding process, most commonly achieved through the amidation of an alkyl cyanoacetate.[6][7] The reaction of ethyl cyanoacetate with a primary amine, in this case, 3-ethoxypropylamine, proceeds via a nucleophilic acyl substitution, eliminating ethanol to form the desired amide.[8]

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the gram-scale synthesis of the title compound.

1. Materials and Equipment:

| Reagent/Equipment | Details |

|---|---|

| Ethyl Cyanoacetate | Reagent Grade, ≥98% |

| 3-Ethoxypropylamine | Reagent Grade, ≥98% |

| Toluene | Anhydrous |

| Round-bottom flask | 250 mL, with reflux condenser |

| Magnetic stirrer & hotplate | - |

| Rotary evaporator | - |

| Recrystallization solvents | Ethyl acetate, Hexane |

| TLC plates | Silica gel 60 F254 |

2. Step-by-Step Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxypropylamine (10.3 g, 100 mmol, 1.0 eq.).

-

Add anhydrous toluene (100 mL) to the flask and stir to dissolve the amine.

-

Slowly add ethyl cyanoacetate (11.3 g, 100 mmol, 1.0 eq.) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield a crude oil or solid.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to afford this compound as a white to off-white solid.

-

Dry the purified product under vacuum.

3. Workflow Diagram:

Caption: Workflow for the synthesis of the precursor.

Part 2: Application in Thiophene Synthesis via the Gewald Reaction

The Gewald three-component reaction is a robust and highly efficient one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[9][10] This reaction is a cornerstone of thiophene chemistry due to its operational simplicity and the high diversity of accessible products. It involves the condensation of a carbonyl compound (ketone or aldehyde) with an active methylene nitrile, such as this compound, in the presence of elemental sulfur and a catalytic amount of base.[11][12]

Causality of the Mechanism

The reaction mechanism is a classic example of a tandem Knoevenagel condensation-cyclization pathway.[10]

-

Knoevenagel Condensation: The base (e.g., morpholine) catalyzes the condensation between the ketone and the active methylene group of the cyanoacetamide. This step is driven by the formation of a stable, conjugated α,β-unsaturated nitrile intermediate. The choice of a mild base is crucial to avoid side reactions.

-

Sulfur Addition (Michael Addition): The sulfur, acting as a soft nucleophile, adds to the β-position of the unsaturated intermediate. The exact nature of the active sulfur species is complex, but it ultimately leads to the formation of a thiolate.

-

Cyclization and Tautomerization: The newly formed thiolate attacks the nitrile carbon intramolecularly, forming a five-membered imine ring. A subsequent tautomerization (isomerization) leads to the thermodynamically stable 2-aminothiophene aromatic system.

Mechanism Diagram: Gewald Reaction

References

- 1. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. 2-cyano-N-(pyridin-2-yl)acetamide | 90004-06-1 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of cyanoacetamide derivatives

An In-Depth Technical Guide to Cyanoacetamide Derivatives: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanoacetamide is a uniquely versatile scaffold in medicinal chemistry and organic synthesis. Characterized by a reactive nitrile, an amide, and an active methylene group, this small molecule serves as a foundational building block for a vast array of complex heterocyclic systems. Its derivatives have garnered significant attention due to their broad and potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive review of cyanoacetamide chemistry, focusing on its synthetic methodologies, characteristic reactivity, and its role as a privileged pharmacophore in modern drug discovery. We will explore key reaction mechanisms, provide detailed experimental protocols for the synthesis of important derivatives, and present a survey of their therapeutic applications, underpinned by structure-activity relationship insights.

Introduction: The Cyanoacetamide Core

Cyanoacetamide derivatives are a class of organic compounds that serve as crucial precursors for the synthesis of many pharmacologically active molecules and agrochemicals.[1] The core structure possesses polyfunctional reactivity, with both electrophilic and nucleophilic centers, making it an ideal starting material for constructing diverse molecular architectures.[2][3] The presence of the electron-withdrawing cyano and carbonyl groups activates the adjacent methylene bridge, facilitating a variety of condensation and substitution reactions.[4][5] This inherent reactivity has been exploited to build a multitude of five- and six-membered heterocyclic rings, which are prevalent motifs in many marketed drugs.[4][6] The ability to readily generate molecular diversity from this simple core makes cyanoacetamide a cornerstone of combinatorial chemistry and multicomponent reaction (MCR) strategies.[7][8]

Synthesis of Cyanoacetamide Derivatives

The preparation of N-substituted cyanoacetamides is straightforward and can be achieved through several reliable methods. The most common and economical approach involves the reaction of primary or secondary amines with alkyl cyanoacetates, such as ethyl or methyl cyanoacetate.[2][5]

Common Synthetic Routes:

-

Amidation of Alkyl Cyanoacetates: This is the most versatile method, often involving heating an amine with an alkyl cyanoacetate, either neat or in a suitable solvent.[2] For less reactive amines, the reaction can be performed at higher temperatures. A significant advantage of this method is that for many solid products, the workup involves simple filtration and washing, avoiding the need for chromatography.[8]

-

Microwave-Assisted Synthesis: To improve reaction times and yields, microwave irradiation has been successfully employed. This approach aligns with the principles of green chemistry by reducing energy consumption and often minimizing solvent use.[9]

-

Reaction with Cyanoacetic Acid: Amines can also be coupled with cyanoacetic acid using standard peptide coupling reagents, although this method is less common for bulk synthesis than the direct reaction with esters.

Experimental Protocol: Parallel Synthesis of N-Substituted Cyanoacetamides

This protocol is adapted from a method designed for the parallel synthesis of a library of cyanoacetamide derivatives on a multigram scale.[8]

Objective: To synthesize a diverse array of cyanoacetamides from various primary and secondary amines.

Materials:

-

Methyl cyanoacetate

-

A selection of primary and secondary amines (e.g., cyclopropylamine, morpholine, aniline)

-

Diethyl ether (cold)

-

20 mL vials or parallel synthesis reactor

-

Stir plate and magnetic stir bars

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a 20 mL vial, add the selected amine (1 equivalent).

-

Reagent Addition: To the amine, add methyl cyanoacetate (1 equivalent) dropwise while stirring. Note: The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate. Reaction times can vary from a few hours to 48 hours depending on the reactivity of the amine.

-

Workup: Once the reaction is complete (typically indicated by the cessation of further precipitation), add cold diethyl ether to the vial to form a slurry.

-

Isolation: Filter the solid product using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield the final N-substituted cyanoacetamide.

Validation: The purity of the product can be confirmed by melting point analysis, NMR spectroscopy, and mass spectrometry. For most amines, this procedure yields products of >95% purity without the need for column chromatography.[8]

Chemical Reactivity and Applications in Heterocyclic Synthesis

The synthetic utility of cyanoacetamides stems from their distinct reactive sites. The molecule possesses both nucleophilic and electrophilic properties, allowing for a wide range of transformations.[2]

-

Nucleophilic Centers: The active methylene (C-2) and the amide nitrogen (NH) are the primary nucleophilic sites. The C-2 carbon is particularly acidic and can be readily deprotonated to form a carbanion, which is a key intermediate in many condensation reactions. The order of nucleophilic reactivity is generally C-2 > NH.[2][3]

-

Electrophilic Centers: The carbonyl carbon (C-1) and the nitrile carbon (C-3) are the electrophilic sites, susceptible to attack by nucleophiles. The reactivity order is typically C-3 > C-1.[2][5]

Caption: Reactivity map of the cyanoacetamide scaffold.

This dual reactivity is powerfully demonstrated in multicomponent reactions (MCRs) that build complex heterocyclic structures in a single step.

Key Reactions for Heterocycle Synthesis:

-

Knoevenagel Condensation: This reaction involves the condensation of the active methylene group of cyanoacetamide with an aldehyde or ketone, typically catalyzed by a weak base.[1] The resulting arylidene or alkylidene derivatives are themselves valuable intermediates and often exhibit significant biological activity.[1][9]

-

Gewald Three-Component Reaction: This remarkable MCR combines an aldehyde or ketone, a cyanoacetamide derivative, and elemental sulfur to produce highly substituted 2-aminothiophenes.[10] This reaction is exceptionally efficient for creating libraries of thiophene bioisosteres of anthranilic acid, a common pharmacophore.[10]

Caption: Workflow of the Gewald Three-Component Reaction.

-

Friedländer Annulation: The reaction of a cyanoacetamide with a 2-aminobenzaldehyde or a related derivative yields 2-aminoquinoline-3-carboxamides.[11] The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous drugs.[11]

Biological Activities of Cyanoacetamide Derivatives

The cyanoacetamide scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities. The ease of substitution on the amide nitrogen and through condensation at the active methylene group allows for fine-tuning of their pharmacological profiles.

| Biological Activity | Example Derivative Class | Mechanism/Target (if known) | References |

| Antimicrobial | Arylidene cyanoacetamides | Inhibition of bacterial enzymes; potential topoisomerase IV inhibition. | [5][12] |

| Anticancer | Thiophene & Pyrimidine derivatives | Tyrosine kinase inhibition, cell cycle arrest. | [3][5] |

| Anti-inflammatory | Pyridine & Pyrimidine derivatives | Inhibition of inflammatory mediators. | [5] |

| Antiviral | Various heterocyclic derivatives | Not always specified; broad screening hits. | [5] |

| Pesticidal/Herbicidal | N-(hydroxyphenyl) derivatives | Disruption of essential insect/plant biological processes. | [5][13] |

| Kinase Inhibition | Pyrazolo[1,5-a]pyrimidines | Inhibition of various kinases (e.g., CK2, EGFR, CDK2). | [3] |

Key Experimental Protocol: Knoevenagel Condensation

This protocol describes a microwave-assisted Knoevenagel condensation for the synthesis of α,β-unsaturated cyanoacetamide derivatives.[9]

Objective: To synthesize 2-(4-hydroxybenzylidene)-cyanoacetamide from 2-cyanoacetamide and 4-hydroxybenzaldehyde.

Materials:

-

2-Cyanoacetamide

-

4-Hydroxybenzaldehyde

-

Ammonium acetate (catalyst)

-

Ethanol (solvent)

-

Microwave reactor

-

TLC plates (for reaction monitoring)

Procedure:

-

Reagent Mixture: In a microwave-safe reaction vessel, combine 2-cyanoacetamide (1 mmol), 4-hydroxybenzaldehyde (1 mmol), and a catalytic amount of ammonium acetate (0.2 mmol).

-

Solvent Addition: Add a minimal amount of ethanol to dissolve the reactants.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80°C) for a short period (e.g., 2-10 minutes).

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After completion, cool the reaction vessel to room temperature. The product will often precipitate from the solution.

-

Isolation: Collect the solid product by filtration.

-

Purification: Wash the product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and the catalyst.

-

Drying: Dry the final product. The synthesis of 2-(4-hydroxybenzylidene)-cyanoacetamide by this method can result in yields as high as 98.6%.[9]

Self-Validation: The identity and purity of the resulting crystalline solid can be confirmed through FTIR (presence of C=C olefinic and aromatic peaks), ¹H NMR spectroscopy, and melting point determination.[9]

Conclusion and Future Outlook

Cyanoacetamide is a powerhouse scaffold in synthetic and medicinal chemistry. Its straightforward synthesis and predictable, versatile reactivity make it an invaluable tool for generating molecular diversity.[4] The derivatives of cyanoacetamide are not merely synthetic curiosities; they are potent biological agents with demonstrated efficacy across a range of therapeutic areas, from infectious diseases to oncology.[5] The continued application of cyanoacetamide in multicomponent reactions, green chemistry protocols, and parallel synthesis will undoubtedly lead to the discovery of novel heterocyclic systems with enhanced therapeutic properties.[7][9] Future research will likely focus on leveraging computational methods, such as molecular docking and dynamics simulations, to guide the rational design of new cyanoacetamide-based drug candidates with improved potency and selectivity.[12]

References

- 1. mrj.org.ly [mrj.org.ly]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Synthesis and synthetic applications of cyanoacetamides | Semantic Scholar [semanticscholar.org]

- 7. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 2-Cyano-N-(3-ethoxypropyl)acetamide

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-cyano-N-(3-ethoxypropyl)acetamide, a valuable chemical intermediate. The synthesis is achieved through a robust and efficient nucleophilic acyl substitution reaction between ethyl cyanoacetate and 3-ethoxypropan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, an in-depth explanation of the chemical principles, and a self-validating system for ensuring the purity and identity of the final product.

Introduction: The Versatility of N-Substituted Cyanoacetamides

N-substituted cyanoacetamides are a pivotal class of compounds in organic synthesis. Their value lies in the dual reactivity of the molecule: a reactive methylene group and a nitrile functionality.[1] These features serve as handles for a multitude of chemical transformations, establishing them as key building blocks for more complex molecular architectures, particularly in the realms of medicinal chemistry and agrochemical research.[1] The title compound, this compound, incorporates an ethoxypropyl moiety, which can be strategically utilized to modulate physicochemical properties such as lipophilicity and solubility in derivative compounds.

The synthetic route detailed herein is a classic amidation reaction, prized for its efficiency and straightforward execution.[1]

Reaction Scheme & Mechanism

The synthesis of this compound proceeds via the nucleophilic attack of the primary amine, 3-ethoxypropan-1-amine, on the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol, driving the reaction to completion.

Chemical Equation:

NCCH₂COOC₂H₅ + H₂N(CH₂)₃OC₂H₅ → NCCH₂CONH(CH₂)₃OC₂H₅ + C₂H₅OH (Ethyl Cyanoacetate + 3-Ethoxypropan-1-amine → this compound + Ethanol)

Materials & Methods

Reagents & Solvents

| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Recommended Grade | Supplier (Example) |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 105-56-6 | ≥98% | Sigma-Aldrich |

| 3-Ethoxypropan-1-amine | C₅H₁₃NO | 103.16 | 6291-85-6 | ≥98% | TCI Chemicals |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | VWR |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | VWR |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Granular | Sigma-Aldrich |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

Experimental Protocol

Reaction Setup & Execution

The following workflow provides a visual representation of the key stages in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-ethoxypropan-1-amine (5.16 g, 0.05 mol, 1.0 eq) and ethyl cyanoacetate (5.94 g, 0.0525 mol, 1.05 eq). Add 25 mL of toluene to facilitate mixing and efficient heat transfer.[1]

-

Rationale: A slight excess of ethyl cyanoacetate is used to ensure the complete consumption of the amine starting material. Toluene is an effective solvent as its boiling point allows for sufficient reaction temperature while being relatively non-reactive.

-

-

Reaction: With vigorous stirring, heat the reaction mixture to reflux (approximately 110°C).

-

Rationale: The elevated temperature provides the necessary activation energy for the amidation reaction to proceed at a reasonable rate.

-

-

Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

TLC System: A common mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).

-

Visualization: The disappearance of the starting amine and the appearance of a new, more polar product spot can be visualized under a UV lamp.

-

-

Work-up: Once the reaction is complete (as indicated by TLC, typically after 4-6 hours), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator. This will yield the crude product, which may be an oil or a semi-solid.

Purification

-